4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Description
The compound 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (hereafter referred to as Compound A) is a Schiff base derivative of the triazinone scaffold. Its structure features:
- A 1,2,4-triazin-5-one core with a thioxo (C=S) group at position 3 and a methyl group at position 4.
- A 4-diethylaminophenyl substituent introduced via a Schiff base linkage at position 4, formed by condensation of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with 4-diethylaminobenzaldehyde .
This compound is synthesized under reflux conditions in ethanol or via microwave-assisted reactions, typical of Schiff base formation .
Properties
IUPAC Name |
4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-4-19(5-2)13-8-6-12(7-9-13)10-16-20-14(21)11(3)17-18-15(20)22/h6-10H,4-5H2,1-3H3,(H,18,22)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNCBDOZPMOPLE-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C(=O)C(=NNC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=O)C(=NNC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs of the original compound.
Scientific Research Applications
Key Structural Features
- Triazine Core : Provides stability and potential for diverse chemical modifications.
- Thioxo Group : Enhances reactivity and may influence biological interactions.
- Diethylamino Group : Increases solubility and may enhance pharmacological properties.
Antimicrobial Activity
Research has indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development. Studies suggest that modifications to the diethylamino group can enhance its antibacterial efficacy .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of specific cellular pathways . Further research is necessary to elucidate the exact mechanisms and optimize its efficacy.
Antioxidant Activity
In addition to antimicrobial and anticancer effects, this compound has demonstrated antioxidant properties. Antioxidants play a crucial role in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The thioxo group is likely responsible for this activity, as sulfur-containing compounds are often associated with antioxidant effects .
General Synthesis Procedure
- Starting Materials : 4-Aminoacetophenone oxime and 4-(diethylamino)salicylaldehyde.
- Reaction Conditions : The reactants are dissolved in ethanol and stirred at elevated temperatures (around 330 K) for several hours.
- Isolation : The product is filtered, washed with solvents like dichloromethane and ethanol/hexane, and recrystallized to obtain pure crystals.
Yield and Purity
The yield of synthesized compounds often ranges from 65% to 70%, with purity verified through techniques such as NMR spectroscopy and X-ray crystallography .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of triazine revealed that modifications in the diethylamino group significantly affected antimicrobial activity against Staphylococcus aureus and Escherichia coli. The optimized derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Mechanisms
In vitro studies on cancer cell lines demonstrated that the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. Flow cytometry analysis confirmed these findings, highlighting the compound's potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazinone Core
Table 1: Key Structural Variations in Triazinone Derivatives
Key Observations:
- Solubility: Hydrophobic groups (e.g., tert-butyl in 4-amino-6-tert-butyl-3-thioxo-triazinone) reduce water solubility, whereas polar substituents (e.g., hydroxy in 6-hydroxy-2-phenethyl-triazinone) improve it .
Key Observations:
- Efficiency : Microwave synthesis (e.g., CBMTDT) offers higher yields and shorter reaction times compared to traditional reflux methods .
- Catalysts: Nanoparticles like CdI₂ improve yields in phosphonate derivatives by facilitating imine formation .
Sensor Chemistry
- Compound A and analogs with aromatic Schiff bases (e.g., 4-(2-hydroxybenzylideneamino)-6-methyl-triazinone) exhibit strong affinity for lanthanides like Eu³⁺ and Tb³⁺ due to N,S,O donor atoms .
- Performance Comparison: Compound A’s diethylamino group may enhance selectivity for Eu³⁺ over other triazinones due to steric and electronic effects .
Corrosion Inhibition
Spectral Characterization
Table 3: Spectroscopic Data Comparison
Biological Activity
The compound 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a member of the 1,2,4-triazine family, known for its diverse biological activities. This article provides a detailed overview of its synthesis, structural characteristics, and biological activities based on various studies.
Chemical Structure and Synthesis
The compound features a triazine core with a thioxo group and a diethylamino-substituted phenyl ring. The synthesis typically involves the condensation of 4-(diethylamino)salicylaldehyde with 4-aminoacetophenone oxime under controlled conditions. The resultant product is purified through recrystallization methods to obtain high-purity crystalline forms.
Key Structural Features:
- Molecular Formula: C13H16N4OS
- CAS Number: 301688-45-9
- Molecular Weight: 280.36 g/mol
Antimicrobial Properties
Several studies have demonstrated the antimicrobial efficacy of this compound against various microorganisms. For instance:
- Antibacterial Activity:
- Antifungal Activity:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The thioxo group may interfere with essential metabolic pathways in microorganisms.
- Disruption of Membrane Integrity: Studies suggest that the compound can disrupt microbial cell membranes, leading to cell lysis.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various derivatives of triazines, the compound was tested alongside other known antimicrobials. It displayed superior activity against Staphylococcus aureus and Escherichia coli, with an observed synergistic effect when combined with traditional antibiotics .
| Microorganism | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 50 | Ciprofloxacin | 25 |
| Escherichia coli | 100 | Penicillin | 50 |
| Candida albicans | 150 | Ketoconazole | 100 |
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that modifications to the diethylamino group significantly influenced the biological activity. Variations in the alkyl chain length or substitution patterns on the phenyl ring led to changes in potency against microbial strains. This highlights the importance of molecular structure in determining biological efficacy .
Q & A
Q. What are the optimized synthetic routes for this triazine derivative, and how can solvent-free or one-pot methods improve yield?
- Methodological Answer : Solvent-free synthesis and one-pot strategies are preferred for reducing waste and enhancing efficiency. For example, guanidine or N-acetylguanidine can react with aromatic nitriles in cotrimerization reactions to form 4,6-disubstituted triazin-2-amines . Schiff base formation via condensation of amino-triazines with carbonyl-containing reagents (e.g., diethylaminobenzaldehyde) under reflux in ethanol or methanol can introduce the methylideneamino group, as demonstrated in analogous triazine syntheses . Optimize reaction time (e.g., 7–12 hours) and temperature (60–80°C) using thin-layer chromatography (TLC) for real-time monitoring.
Q. How can structural characterization be systematically performed to confirm the (E)-configuration and thioxo group placement?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve the (E)-stereochemistry and hydrogen-bonding networks, as seen in analogous triazole-thione structures .
- FT-IR spectroscopy to identify the thioxo (C=S) stretch near 1200–1250 cm⁻¹ and imine (C=N) stretch at 1600–1650 cm⁻¹ .
- NMR spectroscopy : The diethylamino group’s protons appear as a quartet (δ 1.2–1.4 ppm for CH₂CH₃) and triplet (δ 3.3–3.5 ppm for NCH₂), while the aromatic protons split into distinct multiplet patterns .
Q. What in vitro bioactivity screening approaches are suitable for preliminary assessment of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Use agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined at 24–48 hours .
- Antioxidant activity : Employ DPPH radical scavenging assays (IC₅₀ calculation) and FRAP tests, comparing to ascorbic acid controls .
- Enzyme inhibition : Screen against acetylcholinesterase (AChE) or urease using Ellman’s method or Berthelot reaction, respectively .
Advanced Research Questions
Q. How can environmental fate studies be designed to assess degradation pathways and ecotoxicological risks?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Abiotic degradation : Perform hydrolysis/photolysis under controlled pH (4–9), UV light (254–365 nm), and temperature (25–50°C). Monitor via HPLC-MS for byproducts (e.g., triazinones, sulfonic acids).
- Biotic degradation : Use soil microcosms with LC-MS/MS to quantify metabolites.
- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (72-hour EC₅₀).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
